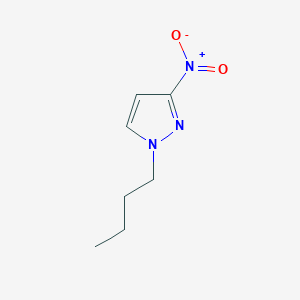

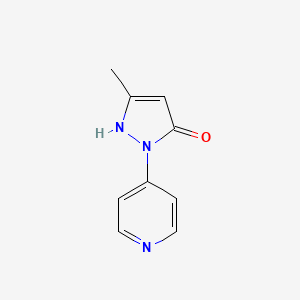

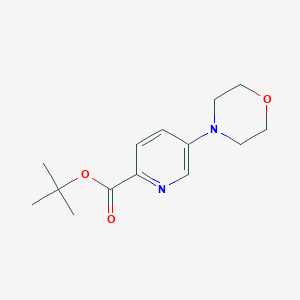

![molecular formula C6H4BrN3O B6334542 8-溴-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1207970-25-9](/img/structure/B6334542.png)

8-溴-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

描述

科学研究应用

Sedative and Anxiolytic Properties

As a benzodiazepine derivative, bromazolam exhibits sedative and anxiolytic effects. Researchers investigate its potential as a therapeutic agent for anxiety disorders, insomnia, and muscle relaxation .

Mass Spectrometry Applications

Bromazolam is commonly used as a reference compound in mass spectrometry studies. Its distinctive spectral features aid in identifying and quantifying related compounds in complex mixtures .

Neuropharmacology Research

Scientists explore bromazolam’s interactions with GABA receptors in the central nervous system. Understanding its binding affinity and mechanism of action contributes to broader knowledge of benzodiazepine pharmacology .

Novel Triazolo Derivatives

Researchers have synthesized novel derivatives based on the triazolo ring system. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .

Luminescent Properties and Semiconductor Behavior

Bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines, which incorporate the triazolo ring, exhibit weak luminescent properties and ambipolar semiconductor behavior. These properties make them interesting candidates for optoelectronic applications .

作用机制

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell growth and survival .

Result of Action

Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines .

属性

IUPAC Name |

8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATYBGKJPZHGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

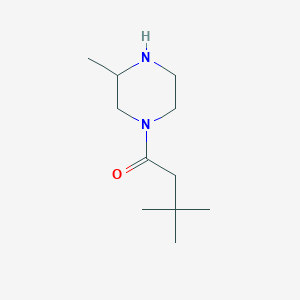

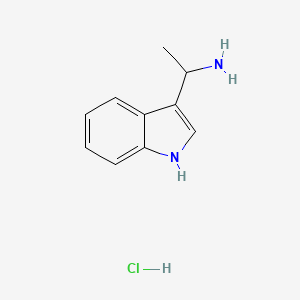

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

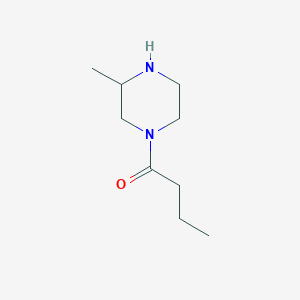

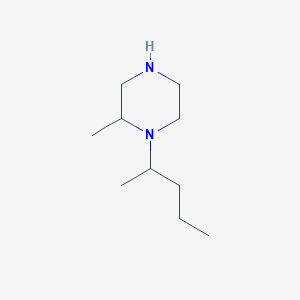

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)

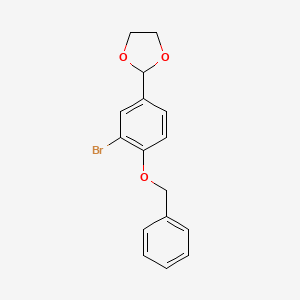

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)

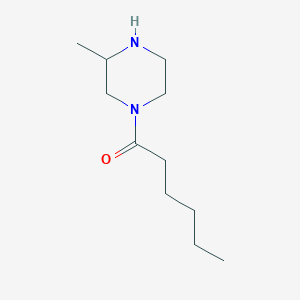

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)